Galnacalpha1-3Gal
Description
Glycosidic Linkage Specificity and Anomeric Configuration of GalNAcα1-3Gal
The defining feature of GalNAcα1-3Gal is the specific connection between its two monosaccharide units. The linkage is an α-glycosidic bond, meaning the substituent at the anomeric carbon (C1) of the GalNAc residue is in the axial position, oriented below the plane of the sugar ring. This α-anomeric configuration is crucial for the three-dimensional shape of the disaccharide and its recognition by other molecules, such as lectins and antibodies. acs.orgosu.edu The linkage connects the anomeric carbon of GalNAc to the third carbon (C3) of the galactose residue. This 1-3 linkage, combined with the α-anomeric configuration, dictates the specific spatial arrangement of the two sugar rings relative to each other. acs.orgosu.eduresearchgate.net
Table 1: Structural Features of GalNAcα1-3Gal
| Feature | Description |
|---|---|
| Monosaccharide 1 | N-acetylgalactosamine (GalNAc) |
| Monosaccharide 2 | Galactose (Gal) |
| Glycosidic Linkage | α1-3 |
| Anomeric Configuration | Alpha (α) at the GalNAc residue |
| Linkage Position | From the anomeric carbon (C1) of GalNAc to the hydroxyl group on the third carbon (C3) of Gal |
Occurrence as a Constituent of Complex Glycoconjugates
GalNAcα1-3Gal rarely exists as a free disaccharide in biological systems. Instead, it is typically found as a terminal or internal component of more complex carbohydrate structures attached to proteins or lipids, forming glycoconjugates.
O-linked glycosylation is a post-translational modification where a glycan is attached to the hydroxyl group of a serine or threonine residue on a protein. frontiersin.org The GalNAcα1-3Gal motif can be a part of these O-linked glycans. For instance, it can be found on mucins, which are heavily O-glycosylated proteins. frontiersin.org The synthesis of these structures is a stepwise process in the Golgi apparatus, involving various glycosyltransferases. frontiersin.org The presence of GalNAcα1-3Gal on glycoproteins can be recognized by specific lectins, such as Vicia villosa agglutinin (VVA). frontiersin.orgdiva-portal.orgnih.gov
N-linked glycosylation involves the attachment of a glycan to the amide nitrogen of an asparagine residue within a specific amino acid sequence (Asn-X-Ser/Thr). sci-hub.se While less common than in O-glycans, the GalNAcα1-3Gal structure can also be found as a terminal motif on the branches of complex N-linked glycans. researchgate.net These modifications contribute to the diversity and complexity of cell surface glycans. sci-hub.se
Glycosphingolipids (GSLs) are lipids with a carbohydrate headgroup, anchored in the cell membrane. The GalNAcα1-3Gal disaccharide is a key component of certain GSL series. For example, it forms part of the structure of some globo-series and ganglio-series GSLs. nih.gov The biosynthesis of these GSLs involves the sequential addition of monosaccharides to a ceramide backbone. nih.gov
Structural Relationships with Other Functionally Significant Glycan Motifs
The GalNAcα1-3Gal disaccharide is a core component of the blood group A antigen. nih.govaacrjournals.org The blood group A trisaccharide has the structure GalNAcα1-3(Fucα1-2)Gal. aacrjournals.org In this structure, the GalNAcα1-3Gal disaccharide is further modified by the addition of a fucose (Fuc) residue linked α1-2 to the galactose. Therefore, GalNAcα1-3Gal represents the defucosylated form of the blood group A determinant. aacrjournals.org The presence or absence of the fucose residue distinguishes the blood group A antigen from this underlying disaccharide structure. aacrjournals.orgresearchgate.net
Table 2: Relationship of GalNAcα1-3Gal to Blood Group A Antigen
| Glycan | Structure | Key Difference from GalNAcα1-3Gal |
|---|---|---|
| GalNAcα1-3Gal | GalNAcα1-3Gal | - |
| Blood Group A Trisaccharide | GalNAcα1-3(Fucα1-2)Gal | Addition of an α1-2 linked fucose to the galactose residue. aacrjournals.org |
Structural Relationships with Other Functionally Significant Glycan Motifs
Association with Core O-Glycan Structures, including Tn and T Antigens
The biosynthesis of mucin-type O-glycans, a major class of protein glycosylation, initiates with the formation of the Tn antigen. researchgate.net This structure consists of a single N-acetylgalactosamine residue linked via an alpha-anomeric bond to the hydroxyl group of a serine or threonine residue on the protein backbone (GalNAcα1-O-Ser/Thr). researchgate.netmdpi.com The formation of the Tn antigen is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). mdpi.com
The Tn antigen serves as a precursor for the synthesis of more complex O-glycan core structures. researchgate.netacs.org One of the most common extensions is the formation of the Core 1 structure, also known as the Thomsen-Friedenreich (T) antigen. doi.orgnih.gov This step is catalyzed by the enzyme Core 1 β1,3-galactosyltransferase (C1GALT1), which transfers a galactose residue to the GalNAc of the Tn antigen, forming the disaccharide Galβ1-3GalNAcα-Ser/Thr. mdpi.comdoi.org The activity of C1GALT1 requires a specific molecular chaperone called Cosmc for proper folding and function. researchgate.netmdpi.com
The GalNAcα1-3Gal epitope is structurally related to the A blood group determinant, which is typically found on extended O-glycan cores. The blood group A antigen is a trisaccharide, GalNAcα1-3(Fucα1-2)Gal, built upon a precursor H-antigen. mdpi.comaacrjournals.org The synthesis of the A antigen involves the addition of a GalNAc residue in an α1-3 linkage to the terminal galactose of the H antigen. mdpi.com This terminal GalNAcα1-3Gal linkage is the defining feature of the A antigen. These ABH blood group antigens are synthesized on various O-glycan core structures, with type 1 and type 2 core-derived antigens being prominent on glycoproteins. doi.org
Conformational Dynamics and Spatial Presentation of GalNAcα1-3Gal Epitopes
The three-dimensional shape and flexibility of glycan epitopes like GalNAcα1-3Gal are critical for their recognition by proteins such as antibodies and lectins. Molecular dynamics simulations provide insight into the conformational behavior of these molecules in solution and when bound to receptors.
Studies on the A-pentasaccharide, which contains the GalNAcα1-3Gal linkage, have shown that it is flexible in aqueous solution. acs.org It can explore a range of conformations, including both "open" and "closed" forms. acs.orgnih.gov The open conformation is generally more probable in a free state in solution. nih.gov This conformational flexibility is somewhat restricted upon binding to a receptor, such as the cholera toxin B-subunit. acs.orgnih.gov The free energy surface of the GalNAcα(1–3)Gal glycosidic linkage in the A-pentasaccharide has been described as relatively broad, indicating a degree of conformational freedom. acs.orgnih.gov
Table 1: Summary of Research Findings on GalNAcα1-3Gal and Related Structures
| Finding | Associated Structure(s) | Key Enzyme/Protein | Research Focus | Citation |
|---|---|---|---|---|
| Immunodominant epitope is GalNAcα1-3GalNAcβ1−. | Forssman Antigen (FORS1) | Forssman Synthetase (FS) | Antigen Biosynthesis | ashpublications.orgbiorxiv.org |
| Initiates mucin-type O-glycosylation. | Tn Antigen (GalNAcα1-O-Ser/Thr) | ppGalNAcTs | O-Glycan Biosynthesis | researchgate.netmdpi.com |
| Core 1 structure formed from Tn antigen. | T Antigen (Galβ1-3GalNAcα-Ser/Thr) | C1GALT1 / T-synthase | O-Glycan Biosynthesis | doi.orgnih.gov |
| Terminal trisaccharide is GalNAcα1-3(Fucα1-2)Gal. | Blood Group A Antigen | A-transferase | Blood Group Serology | mdpi.comaacrjournals.org |
| Can explore both open and closed conformations. | A-pentasaccharide | N/A | Conformational Analysis | acs.orgnih.gov |
| Binding affinity is influenced by multivalency. | Tn-bearing glycopeptides | Macrophage Galactose-type Lectin (MGL) | Molecular Recognition | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11+,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEICUVBTAEZNP-IVEGRXJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216903 | |
| Record name | N-Acetylgalactosaminyl-alpha(1-3)galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66781-75-7 | |
| Record name | N-Acetylgalactosaminyl-alpha(1-3)galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066781757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylgalactosaminyl-alpha(1-3)galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Context and Biogenic Presentation
Methodologies in Chemical Synthesis
The chemical synthesis of GalNAcα1-3Gal, often as part of a larger, more complex glycan, is a challenging endeavor due to the need for precise control over stereochemistry and the regioselective formation of glycosidic bonds. The process typically involves a multi-step approach with the use of protecting groups to mask reactive hydroxyl groups on the monosaccharide building blocks.
A common strategy involves the use of a glycosyl donor, which is an activated monosaccharide, and a glycosyl acceptor, the molecule to which the donor will be attached. For instance, the synthesis of the Forssman pentasaccharide, which contains the GalNAcα1-3GalNAc sequence, utilizes such principles. lookchem.comresearchgate.net The synthesis often employs various reagents and conditions, such as silver triflate (AgOTf) and tetramethylurea (TMU) to promote the glycosylation reaction. lookchem.comresearchgate.net Following the formation of the desired glycosidic linkage, a series of deprotection steps are required to remove the protecting groups and yield the final oligosaccharide.
Key Enzymes and Glycosyltransferases in Biosynthesis
In biological systems, the synthesis of GalNAcα1-3Gal is catalyzed by specific enzymes known as glycosyltransferases. These enzymes facilitate the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to a specific acceptor molecule.
The formation of the GalNAcα1-3Gal linkage is carried out by an α1,3-N-acetylgalactosaminyltransferase. escholarship.org For example, the human blood group A glycosyltransferase (GTA) is responsible for synthesizing the blood group A antigen by transferring N-acetylgalactosamine (GalNAc) in an α1,3-linkage to the H antigen, which has a terminal galactose (Gal) residue. escholarship.org These enzymes are highly specific for both the donor and acceptor substrates, ensuring the precise construction of complex glycan structures. Researchers have also engineered glycosyltransferases with altered substrate specificities to facilitate the synthesis of novel carbohydrate structures. escholarship.org
Biological Role and Disease Relevance of GalNAcα1-3Gal
The expression and recognition of the GalNAcα1-3Gal structure are implicated in a variety of biological processes and have been linked to several diseases, particularly cancer.
Expression in Normal and Cancerous Tissues
The expression of GalNAcα1-3Gal can vary significantly between normal and cancerous tissues. In some normal tissues, its expression is restricted to specific cell layers. For example, in normal cervical tissue, GalNAcα1-3Gal expression is observed in the suprabasal epithelial layer. nih.govnih.gov
In contrast, a number of cancers exhibit altered expression of this glycan. Studies have shown high expression of GalNAcα1-3Gal in squamous cell carcinomas of the cervix. nih.govnih.gov This differential expression pattern between normal and malignant tissues makes GalNAcα1-3Gal a potential tumor-associated carbohydrate antigen (TACA). TACAs are of great interest in oncology because their restricted expression in normal tissues and overexpression in tumors offer a window for targeted therapies. nih.gov
Role as a Prognostic Biomarker
The presence or absence of GalNAcα1-3Gal on tumor cells has been shown to have prognostic value in certain cancers. In a study on cervical cancer, patients with tumors positive for GalNAcα1-3Gal had a significantly higher 5-year survival rate compared to patients with tumors that were negative for this antigen (85% vs. 48%). nih.govnih.gov Importantly, the expression of GalNAcα1-3Gal did not correlate with other clinical factors like tumor stage or size, suggesting it could be an independent prognostic marker. nih.govnih.gov
Similarly, alterations in salivary glycopatterns, including those involving GalNAcα1-3Gal, have been observed in patients with gastric cancer, indicating a potential role as a diagnostic or prognostic biomarker. nih.gov Lectin microarray analysis has shown that the binding of lectins specific for GalNAcα1-3Gal, such as Soybean Agglutinin (SBA), is significantly increased in the saliva of gastric cancer patients. nih.gov
Involvement in Immune Response and as a Therapeutic Target
The GalNAcα1-3Gal antigen may play a role in the immune surveillance of tumors. The macrophage galactose-type lectin (MGL), a C-type lectin expressed on macrophages and dendritic cells, has been found to bind specifically to GalNAcα1-3Gal. nih.gov MGL is involved in antigen binding and presentation, and its interaction with GalNAcα1-3Gal on tumor cells could be a mechanism for the immune system to recognize and eliminate cancer cells. nih.gov
The distinct expression pattern of GalNAcα1-3Gal on cancer cells compared to normal tissues also makes it an attractive target for therapeutic intervention. nih.gov Therapeutic strategies targeting TACAs can include the development of monoclonal antibodies that specifically recognize the glycan antigen on tumor cells, or the design of cancer vaccines aimed at eliciting an immune response against these structures. nih.gov The development of monoclonal antibodies specific for GalNAcα1-3Gal that show little cross-reactivity with other similar structures is a crucial step in this direction. nih.govnih.gov
Interactive Data Tables
Table 1: Lectin Specificity for GalNAcα1-3Gal and Related Structures
| Lectin | Preferred Ligand(s) | Reference(s) |
| Soybean Agglutinin (SBA) | α- or β-linked terminal GalNAc, (GalNAc)n, GalNAcα1-3Gal | frontiersin.orgfrontiersin.orgsemanticscholar.org |
| Vicia villosa Agglutinin (VVA) | Terminal GalNAc, GalNAcα-Ser/Thr (Tn antigen), GalNAcα1-3Gal | nih.govsemanticscholar.orgjcancer.org |
| Psophocarpus tetragonolobus Lectin I (PTL-I) | GalNAc, GalNAcα-1,3Gal, GalNAcα-1,3Galβ-1,3/4Glc | semanticscholar.org |
| Griffonia (Bandeiraea) simplicifolia Lectin I (GSL-I) | Galα1-3-Gal | semanticscholar.org |
Table 2: Summary of GalNAcα1-3Gal in Cancer
| Cancer Type | Observation | Implication | Reference(s) |
| Cervical Cancer | Expressed in 55% of squamous cell carcinomas; restricted expression in normal tissue. | Potential biomarker and therapeutic target. | nih.govnih.gov |
| Cervical Cancer | Positive expression correlates with a significantly higher 5-year survival rate. | Independent prognostic marker. | nih.govnih.gov |
| Gastric Cancer | Increased levels of lectins binding to GalNAcα1-3Gal in saliva of patients. | Potential diagnostic/prognostic biomarker. | nih.gov |
Biosynthesis and Enzymatic Catalysis
Glycosyltransferases Governing GalNAcα1-3Gal Synthesis
The formation of the GalNAcα1-3Gal linkage is catalyzed by a specific subset of glycosyltransferases, enzymes that transfer a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule.
Identification and Characterization of Relevant GalNAc-Transferases
The primary enzymes responsible for synthesizing the GalNAcα1-3Gal moiety are α1,3-N-acetylgalactosaminyltransferases. Two of the most well-characterized enzymes are the histo-blood group A transferase and the Forssman synthetase.
Histo-blood Group A Glycosyltransferase (GTA) : This enzyme, encoded by the ABO gene in humans, is responsible for the synthesis of the blood group A antigen. nih.govatlasgeneticsoncology.org GTA catalyzes the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to the galactose (Gal) residue of the H antigen (Fucα1-2Gal-R), forming the A antigen structure [GalNAcα1-3(Fucα1-2)Gal-R]. nih.govresearchgate.netrcsb.org The enzyme is a retaining glycosyltransferase belonging to the CAZy family GT6. nih.gov GTA is ubiquitously expressed in many tissues and cell types. wikipedia.org
Forssman Glycolipid Synthetase (FS) : Encoded by the GBGT1 gene, this enzyme (globoside alpha-1,3-N-acetylgalactosaminyltransferase 1) catalyzes the final step in the synthesis of the Forssman antigen. wikipedia.org It transfers a GalNAc residue in an α1-3 linkage to the terminal GalNAc of the globoside (B1172493) glycolipid precursor (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer). glycopedia.eu While the acceptor substrate is different from that of GTA, the enzymatic activity—creating a terminal GalNAcα1-3 linkage—is directly relevant.
Bacterial Glycosyltransferases : Researchers have also identified homologous enzymes in bacteria. For instance, an α1,3-N-acetylgalactosaminyltransferase (Pm1138) from Pasteurella multocida Pm70 has been characterized and is involved in the synthesis of a lipooligosaccharide-bound Forssman antigen mimic. nih.gov
| Enzyme | Gene | Organism | Donor Substrate | Acceptor Substrate | Product |
| Histo-blood Group A Transferase (GTA) | ABO | Homo sapiens | UDP-GalNAc | H antigen (Fucα1-2Gal-R) | Blood Group A antigen [GalNAcα1-3(Fucα1-2)Gal-R] |
| Forssman Synthetase (FS) | GBGT1 | Homo sapiens | UDP-GalNAc | Globoside (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer) | Forssman antigen [GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer] |
| α1,3-N-acetylgalactosaminyltransferase | Pm1138 | Pasteurella multocida | UDP-GalNAc | Globoside mimic | Forssman antigen mimic |
Enzymatic Specificity and Kinetic Parameters of Involved Galactosyltransferases
The specificity of glycosyltransferases is paramount for the correct assembly of complex glycans. The distinction between the blood group A transferase (GTA) and its closely related counterpart, the blood group B transferase (GTB), provides a classic example of high enzymatic specificity.
Substrate Specificity : GTA specifically utilizes UDP-GalNAc as the sugar donor, while GTB uses UDP-Gal. nih.gov This stringent donor specificity is remarkable given that the catalytic domains of GTA and GTB differ by only four amino acid residues. wikipedia.orgnih.gov Crystal structure analyses have revealed that a single amino acid residue is largely responsible for discriminating between the UDP-GalNAc and UDP-Gal donors, ensuring the correct sugar is transferred. nih.gov The acceptor specificity is also precise, with GTA acting on the terminal galactose of the H antigen. rcsb.org
Kinetic Mechanism : Studies on related polypeptide GalNAc transferases suggest that the kinetic mechanism is likely a sequential type, where both the donor (UDP-GalNAc) and the acceptor substrate must bind to the enzyme, in a random order, before the catalytic transfer and product release can occur. nih.gov Product inhibition studies show that the released UDP is a competitive inhibitor against the UDP-GalNAc donor. nih.gov
| Enzyme | Key Specificity Determinants | Kinetic Mechanism |
| Histo-blood Group A Transferase (GTA) | Four critical amino acid residues determine specificity for UDP-GalNAc over UDP-Gal. nih.govnih.gov | Sequential random-order binding of UDP-GalNAc and H-antigen acceptor. nih.gov |
| Forssman Synthetase (FS) | Specificity for UDP-GalNAc donor and globoside acceptor. | Assumed to be a sequential mechanism similar to other glycosyltransferases. |
Sequential Enzymatic Pathways in Complex Glycan Elongation
The synthesis of GalNAcα1-3Gal does not occur in isolation but is a step within larger, ordered biosynthetic pathways that take place in the Golgi apparatus. The final glycan structure depends on the coordinated and sequential action of numerous glycosyltransferases.
Ordered Action of Glycosyltransferases in Biosynthetic Routes
The biosynthesis of blood group antigens and globoseries glycolipids are prime examples of sequential enzymatic pathways.
Blood Group A Antigen Biosynthesis : The creation of the A antigen is a multi-step process. nih.govresearchgate.net It begins with a precursor oligosaccharide chain (e.g., Type 2 chain on erythrocytes). glycopedia.eu A fucosyltransferase (FUT1, the H enzyme) first acts on this precursor, transferring a fucose residue to form the H antigen. nih.gov Only after the H antigen is formed can the A-transferase (GTA) act upon it, adding the terminal GalNAc residue to complete the A antigen structure. researchgate.net This ordered action ensures the correct assembly of the final epitope.
Forssman Antigen Biosynthesis : This pathway also follows a strict enzymatic sequence, starting from lactosylceramide. A series of glycosyltransferases act in order to synthesize globotriaosylceramide (Pk antigen) and then globoside (P antigen). glycopedia.eu The Forssman synthetase then catalyzes the final step, adding the GalNAcα1-3 moiety to globoside to yield the Forssman antigen. glycopedia.eu
| Biosynthetic Pathway | Precursor | Enzyme 1 | Intermediate | Enzyme 2 | Final Product |
| Blood Group A Antigen | Type 2 Precursor (Galβ1-4GlcNAc-R) | Fucosyltransferase 1 (FUT1) | H antigen (Fucα1-2Galβ1-4GlcNAc-R) | A-transferase (GTA) | A antigen [GalNAcα1-3(Fucα1-2)Gal-R] |
| Forssman Antigen | Globoside (GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer) | Forssman Synthetase (FS) | N/A | N/A | Forssman Antigen [GalNAcα1-3GalNAcβ1-3Gal-R] |
Regulatory Mechanisms of Glycosylation Pathway Flux
The flow of substrates through glycosylation pathways, or glycosylation flux, is tightly regulated to produce the correct array of glycans required by the cell.
Genetic Control : The most fundamental level of regulation is the genetic inheritance of the genes encoding the glycosyltransferases. For instance, in the ABO blood group system, individuals with the A allele express functional GTA, while those with the O allele produce a non-functional enzyme, thereby preventing the synthesis of the A antigen. nih.govaklectures.com
Substrate and Cofactor Availability : The rate of glycosylation is sensitive to the intracellular concentrations of nucleotide sugar donors (e.g., UDP-GalNAc) and essential cofactors. nih.gov Many glycosyltransferases, including galactosyltransferases, require divalent cations like manganese (Mn²⁺) for optimal activity. biorxiv.org Therefore, the availability of these components within the Golgi can directly influence the flux towards specific glycan structures.
Enzymatic Competition : Different glycosyltransferases can compete for the same acceptor substrate. This competition can direct the biosynthetic pathway towards one structure over another. For example, the introduction of a bisecting N-acetylglucosamine (GlcNAc) residue by the enzyme GnT-III into an N-glycan has been shown to inhibit subsequent α-galactosylation while enhancing sialylation, demonstrating how the action of one enzyme can regulate the flux of a pathway by altering the substrate suitability for another. researchgate.net
Process Conditions : The local environment within the Golgi, such as pH, can also impact enzyme activity and modulate glycosylation outcomes. nih.govnih.gov
Chemo-Enzymatic and Enzymatic Synthesis Methodologies for Research Applications
The limited availability of complex oligosaccharides from natural sources has driven the development of chemo-enzymatic and purely enzymatic methods for their synthesis. These approaches leverage the high specificity of glycosyltransferases to overcome challenges in traditional chemical synthesis. nih.govnih.gov
Recombinant Glycosyltransferases : The cloning and expression of glycosyltransferases, such as the bacterial α1,3-N-acetylgalactosaminyltransferase from P. multocida, provide a robust source of enzymes for in vitro synthesis. nih.gov These recombinant enzymes have been used to produce the Forssman antigen and its precursors in high yields. nih.gov
Multi-Enzyme Systems : "One-pot" reactions that utilize multiple enzymes are highly efficient. These systems can incorporate enzymes for both the synthesis of the target oligosaccharide and the regeneration of the required expensive sugar nucleotide donor, making the process more economical. nih.gov
Substrate-Controlled Synthesis : A sophisticated chemo-enzymatic strategy involves the chemical synthesis of a precursor glycan that contains a "blocking group" at a specific position. This blocking group prevents enzymatic modification at that site, directing a glycosyltransferase to act on another available site. Subsequent removal of the blocking group allows for further enzymatic or chemical modifications, enabling the controlled synthesis of complex, asymmetrically branched oligosaccharides. uu.nlfrontiersin.org
Use of Novel Reaction Media : To improve reaction yields and efficiency, alternative reaction media have been explored. The use of ionic liquids as co-solvents has been shown to noticeably increase the catalytic activity and regioselectivity of glycosidases used in the synthesis of related β-(1→3)-galactosides, achieving yields of up to 97%. researchgate.net
Molecular Recognition and Immunological Implications in Research Models
Lectin-Mediated Recognition of GalNAcα1-3Gal
Lectins are proteins that exhibit high specificity for carbohydrates and are instrumental in understanding the biological functions of glycans like GalNAcα1-3Gal.
Specificity Profiling of GalNAc-Binding Lectins
Several lectins have been identified that bind to N-acetylgalactosamine (GalNAc) and its various linkages. The specificity of these lectins for GalNAcα1-3Gal provides valuable tools for its detection and for studying its expression.
Macrophage Galactose-type Lectin (MGL): MGL is a C-type lectin receptor found on antigen-presenting cells that has a unique specificity for terminal GalNAc residues. mdpi.com Glycan array profiling has shown that GalNAcα1-3Gal is a high-affinity ligand for MGL. nih.gov This interaction is significant as MGL is involved in immune homeostasis, and its recognition of tumor-associated antigens can lead to immunosuppressive responses. mdpi.comd-nb.info MGL displays a high binding specificity for terminal alpha- and beta-linked GalNAc residues present in Tn, sTn, and LacdiNAc antigens, which are often overexpressed in colorectal cancer. nih.gov
Helix Pomatia Agglutinin (HPA): Isolated from the Roman snail, HPA is a well-known GalNAc-binding lectin. nih.govnih.gov While it has a nominal specificity for α-linked GalNAc, glycan array analyses have revealed a broader recognition profile that includes GalNAcα1-3Gal. nih.govoup.comwestminster.ac.uk HPA binding has been associated with the metastatic potential of several solid tumors, suggesting that the glycans it recognizes, including GalNAcα1-3Gal, are important in cancer progression. nih.govbiotrend.com HPA is a hexameric lectin, and this structure allows for the cross-linking of multivalent glycoconjugates on cell surfaces. nih.govbio-world.com
Dolichos Biflorus Agglutinin (DBA): This lectin, isolated from horse gram, has a strong preference for α-linked N-acetylgalactosamine. biotrend.com It is commonly used for blood typing and to identify specific cell populations. ontosight.ai While DBA's primary specificity is for terminal GalNAc, its binding can be influenced by the underlying glycan structure. nih.govoup.com Research has shown that DBA can bind to structures containing GalNAcα1-3Gal, although its affinity may vary depending on the context of the larger glycan. nih.gov
Table 1: Specificity of GalNAc-Binding Lectins
| Lectin | Primary Specificity | Binds GalNAcα1-3Gal | Research Applications |
|---|---|---|---|
| MGL | Terminal GalNAc (α and β) nih.gov | Yes nih.gov | Studying immune responses to cancer, identifying tumor-associated antigens. mdpi.comd-nb.info |
| HPA | Terminal α-GalNAc nih.gov | Yes nih.govoup.comwestminster.ac.uk | Cancer prognostication, detecting aberrant glycosylation in tumors. nih.govbiotrend.com |
| DBA | Terminal α-GalNAc biotrend.com | Yes nih.gov | Blood typing, cell separation, identifying specific glycan structures. ontosight.aioup.com |
Structural Basis of Lectin-Carbohydrate Interactions
The specific recognition of GalNAcα1-3Gal by lectins is determined by the three-dimensional structure of their carbohydrate recognition domains (CRDs).
MGL: As a C-type lectin, MGL's binding to carbohydrates is calcium-dependent. The orientation of the hydroxyl groups on the galactose or GalNAc ring is crucial for coordinating with the Ca2+ ion in the CRD. unl.pt
HPA: The crystal structure of HPA reveals a novel β-sandwich lectin fold. nih.gov It forms a hexamer, creating a unique arrangement of binding sites that contributes to its ability to agglutinate cells and interact with multivalent glycans. nih.govnih.gov The binding pocket of HPA can accommodate both GalNAc and N-acetylglucosamine (GlcNAc) residues. oup.com
Antibody Repertoire and Specificity Towards GalNAcα1-3Gal
The immune system can generate antibodies that specifically recognize glycan antigens, including GalNAcα1-3Gal. The study of these antibodies provides insights into immune responses to glycans and has potential diagnostic and therapeutic applications.
Generation and Specificity Testing of Anti-GalNAcα1-3Gal Antibodies in Research
Monoclonal antibodies with high specificity for GalNAcα1-3Gal have been developed for research purposes. nih.govnottingham.ac.ukcreative-biolabs.com These antibodies are typically generated by immunizing animals, such as rabbits or mice, with a synthetic form of the GalNAcα1-3Gal disaccharide conjugated to a carrier protein like keyhole limpet hemocyanin (KLH) to enhance its immunogenicity. nih.gov
The specificity of these antibodies is rigorously tested using a variety of techniques:
ELISA (Enzyme-Linked Immunosorbent Assay): Used for initial screening of hybridoma supernatants to identify antibodies that bind to the target antigen. nih.gov
Glycan Microarrays: A high-throughput method to profile the binding of an antibody against a large library of different glycan structures, allowing for a comprehensive assessment of its specificity and cross-reactivity. nih.gov
Dot Blotting: A simpler method to confirm binding to the target antigen and assess cross-reactivity against a small panel of related glycans. nih.gov
Immunohistochemistry (IHC): Used to evaluate the antibody's ability to recognize the antigen in its native context within tissue samples. nih.gov
One such monoclonal antibody, designated 132-3, was found to be highly selective for GalNAcα1-3Gal with minimal cross-reactivity to other structurally similar antigens. nih.gov
Analysis of Cross-Reactivity with Structurally Related Glycan Antigens
A critical aspect of characterizing anti-glycan antibodies is determining their cross-reactivity with other similar glycan structures. This is important because many glycans share common structural motifs.
Table 2: Structurally Related Glycan Antigens
| Antigen | Structure |
|---|---|
| Blood Group A Antigen | GalNAcα1-3(Fucα1-2)Galβ- |
| Forssman Antigen | GalNAcα1-3GalNAcβ- |
| Tn Antigen | GalNAcα1-O-Ser/Thr |
| GalNAcα1-6Gal | GalNAcα1-6Gal |
Studies have shown that some antibodies raised against one glycan can cross-react with others. For example, some anti-Blood Group A antibodies also bind to GalNAcα1-3Gal. oup.com However, highly specific monoclonal antibodies have been developed that can distinguish GalNAcα1-3Gal from these related structures. The antibody 132-3, for instance, showed little to no cross-reactivity with the Blood Group A antigen, the Forssman antigen, or the Tn antigen. nih.gov This level of specificity is crucial for the development of reliable diagnostic and research tools.
Glycan-Mediated Cell-Cell Interactions in Experimental Systems
The disaccharide GalNAcα1-3Gal, a key component of the Forssman glycosphingolipid antigen, is a significant player in molecular recognition events that mediate cellular interactions. scbt.com Its role extends from facilitating receptor-ligand binding at the single-cell level to influencing broader intercellular recognition processes in complex biological systems.
The specific recognition of GalNAcα1-3Gal by various proteins, particularly lectins and antibodies, has been extensively studied using a range of cell-based and molecular assays. These studies are crucial for understanding the initial events of cell-cell communication. A primary receptor for this glycan is the Macrophage Galactose-type Lectin (MGL), a C-type lectin expressed on macrophages and dendritic cells. researchgate.net Glycan array profiling has identified GalNAcα1-3Gal as the optimal carbohydrate ligand for MGL. nih.gov
The specificity of this interaction has been leveraged to produce highly selective monoclonal antibodies. For instance, the antibody 132-3 was developed to recognize GalNAcα1-3Gal with minimal cross-reactivity to structurally similar antigens like the blood group A antigen, the Tn antigen, or the classic Forssman antigen. nih.govnih.gov The characterization of this antibody was performed using multiple assay formats, including ELISA, dot blot, and carbohydrate microarrays, confirming its precise binding. nih.govnih.gov
Other lectins also demonstrate specific binding affinities for GalNAcα1-3Gal or related structures. Galectin-8's C-terminal carbohydrate recognition domain (C-CRD) shows a preference for glycans containing the GalNAcα1-3Gal motif. oup.com Similarly, a galectin isolated from the marine sponge Geodia cydonium binds preferentially to glycans with a terminal GalNAcα1-3Gal(NAc)β structure. oup.com Viral proteins can also act as receptors; the major capsid protein VP1 of the sheep polyomavirus uses the Forssman antigen as a cellular attachment receptor, an interaction validated through glycan microarrays, surface plasmon resonance (SPR), and cell binding assays. biorxiv.org
Table 1: Receptor and Lectin Binding Profile for GalNAcα1-3Gal and Related Structures
| Receptor/Lectin | Ligand Specificity | Experimental System/Assay | Key Finding | Reference |
|---|---|---|---|---|
| Macrophage Galactose-type Lectin (MGL) | GalNAcα1-3Gal | Glycan Microarray | Identified as the best carbohydrate ligand for MGL. | nih.gov |
| Monoclonal Antibody (132-3) | GalNAcα1-3Gal | ELISA, Dot Blot, Carbohydrate Microarray | Highly selective for GalNAcα1-3Gal with low cross-reactivity. | nih.govnih.gov |
| Sheep Polyomavirus VP1 | Forssman Antigen (contains GalNAcα1-3Gal) | Glycan Microarray, SPR, Cell Binding Assays | Acts as a cellular attachment receptor for the virus. | biorxiv.org |
| Galectin-8 (C-CRD) | GalNAcα1-3Gal containing glycans | Glycan Array | Demonstrates binding preference for this glycan structure. | oup.com |
| Geodia cydonium Galectin (GCG) | GalNAcα1-3Gal(NAc)β | Binding Analysis | Preferentially binds glycans with this terminal structure. | oup.com |
Beyond binding to specific receptors, GalNAcα1-3Gal plays a direct role in how cells recognize and interact with each other in experimental models. The Forssman antigen, a glycosphingolipid defined by this terminal disaccharide, is integral to cell recognition and signaling. scbt.com In vitro and in vivo studies using guinea pig models have shown that the interaction between Forssman antigen on endothelial cells and its corresponding antibody can induce significant changes at the cell surface, including the redistribution and shedding of the antigen, thereby modulating cellular interactions. nih.govnih.gov This process of antigenic modulation is considered a potential mechanism for how vascularized organs adapt to antibody-mediated injury. nih.govnih.gov
The requirement for direct cell-to-cell contact for the destruction of tumor cells by activated macrophages suggests the presence of a specific "recognition structure" on the tumor cell surface. taylorandfrancis.com The inhibition of this recognition and subsequent cytolysis by monosaccharides like N-acetyl-D-galactosamine underscores the importance of carbohydrate structures in this process. taylorandfrancis.com These findings highlight that the expression of GalNAcα1-3Gal on a cell surface can mark it for recognition by other cells, particularly those of the immune system, initiating a cascade of cellular responses.
Antigenic Determinants in Aberrant Glycosylation within Disease Models
In pathological states, particularly cancer, the landscape of cell surface glycans is often dramatically altered. The GalNAcα1-3Gal structure, often as part of the Forssman antigen, can become newly expressed or overexpressed, functioning as a Tumor-Associated Carbohydrate Antigen (TACA). nih.govoup.com
The expression of GalNAcα1-3Gal, primarily as the Forssman antigen, has been identified in numerous cancer models, establishing it as a significant TACA. oup.com Its presence is typically low or absent in most normal adult human tissues but has been detected at elevated levels in various human cancer cell lines, including those from lung, breast, and gastric cancers. nih.govoup.com Specific cell lines reported to express this antigen include MRK-nu-1 (breast carcinoma), PC10 (lung carcinoma), and several gastric carcinoma lines such as KATOIII, MKN45, and MKN74. nih.gov The generation of an anti-Forssman monoclonal antibody by immunizing mice with mouse mammary tumors provides a direct link between the antigen and cancer in an animal model system. cancertools.org
A comprehensive study focusing on cervical cancer provided robust evidence for GalNAcα1-3Gal as a TACA. nih.govnih.gov Using a highly specific monoclonal antibody, researchers found that 55% of squamous cell carcinomas expressed the antigen. nih.govnih.gov This expression was also detected in lymph node metastases from patients with squamous cell carcinoma. nih.gov In contrast, expression in normal cervical tissue was restricted to the suprabasal epithelial layer, highlighting its aberrant expression in cancerous tissue. nih.govnih.gov Research suggests that mutations in the enzyme responsible for synthesizing the blood group A antigen can sometimes lead to the production of Forssman synthase activity, resulting in the unexpected expression of the Forssman antigen on cancer cells. carrerasresearch.org This aberrant expression is estimated to occur in up to 20% of tumors, with a higher prevalence in cancers of epithelial origin like gastrointestinal, pancreatic, and prostate cancers. carrerasresearch.org
Table 2: Expression of GalNAcα1-3Gal as a Tumor-Associated Carbohydrate Antigen (TACA) in Research Models
| Cancer Type/Model | Cell Line/Tissue | Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| Cervical Cancer | Squamous Cell Carcinoma Tissues | Immunohistochemistry (mAb 132-3) | Expressed on 55% of squamous cell carcinomas and in lymph node metastases. | nih.govnih.gov |
| Breast Cancer | MRK-nu-1 cell line | Immunological Detection | Reported expression of Forssman antigen. | nih.gov |
| Lung Cancer | PC10 cell line | Immunological Detection | Reported expression of Forssman antigen. | nih.gov |
| Gastric Cancer | KATOIII, MKN45, MKN74 cell lines | Immunological Detection | Reported expression of Forssman antigen. | nih.gov |
| Mouse Mammary Tumor | Mammary Tumor Tissue | Immunogen for Antibody Production | Used to generate anti-Forssman monoclonal antibody [117C9]. | cancertools.org |
The expression of GalNAcα1-3Gal on tumor cells has significant implications for how the immune system surveys for and responds to malignancy. Two primary mechanisms have been proposed based on experimental models.
The first involves direct recognition by innate immune cells. Macrophages and dendritic cells express MGL, which specifically binds to GalNAcα1-3Gal. researchgate.netnih.gov This interaction is thought to be a key part of immune surveillance, where MGL-expressing cells identify and target cells with this aberrant glycosylation. researchgate.net Consequently, the loss of the GalNAcα1-3Gal antigen on tumor cells could serve as an immune escape mechanism, allowing cancer cells to avoid recognition and destruction by the host's defenses. researchgate.netnih.gov
The second mechanism involves the adaptive immune system. It has been observed that many healthy individuals possess naturally occurring antibodies that can bind to GalNAcα1-3Gal. nih.govmsu.ru These antibodies could theoretically target and eliminate tumor cells that express this antigen as they circulate during metastasis. nih.gov Therefore, tumor cells that downregulate or lose the expression of GalNAcα1-3Gal would have a survival advantage, evading this antibody-mediated surveillance. nih.gov This hypothesis was supported by findings in cervical cancer, where patients with tumors positive for GalNAcα1-3Gal had a significantly higher 5-year survival rate compared to those with antigen-negative tumors (85% vs. 48%). nih.govnih.gov This suggests that the presence of the antigen allows for a more effective immune response against the tumor.
However, the role of this antigen in tumor immunity can be complex. An older study in a hamster model of SV40 tumors found that while the Forssman antigen was expressed on the tumor cells, immunization with the antigen did not confer significant protection against tumor development, suggesting it may not always be a primary target for protective immunity in every context. nih.gov
Advanced Analytical and Methodological Approaches for Galnacα1 3gal Research
Glycan Microarray and High-Throughput Array-Based Technologies
Glycan microarrays have emerged as a powerful tool for the high-throughput analysis of carbohydrate-macromolecule interactions. oup.com This technology involves the immobilization of a diverse library of glycans onto a solid surface, allowing for the simultaneous screening of interactions with proteins, antibodies, or even whole cells. oup.comoup.comzbiotech.com
Glycan microarrays are instrumental in defining the precise binding specificity and relative affinity of glycan-binding proteins (GBPs) for GalNAcα1-3Gal. By presenting a multitude of structurally defined glycans, these arrays can identify which proteins bind to GalNAcα1-3Gal and can also reveal cross-reactivity with other similar carbohydrate structures. oup.comnih.gov
For instance, studies have utilized glycan microarrays to profile monoclonal antibodies developed against specific carbohydrate antigens. In one such study, a monoclonal antibody, 132-3, was generated and its specificity for GalNAcα1-3Gal was rigorously evaluated using a carbohydrate microarray. nih.gov The array results demonstrated that antibody 132-3 selectively recognized GalNAcα1-3Gal with minimal cross-reactivity to structurally related antigens like GalNAcα1-6Gal, the blood group A antigen, and the Forssman antigen. nih.gov This high degree of specificity is critical for its use as a reliable research tool. nih.gov
The presentation and density of the glycan on the microarray can significantly influence binding. nih.gov Research has shown that the binding of some antibodies is highly dependent on the density of the glycan, highlighting the importance of how the carbohydrate is displayed for recognition. nih.gov Furthermore, the underlying glycan chain to which the terminal GalNAcα1-3Gal is attached can also affect binding selectivity, indicating that the context of the glycan presentation is a key factor in molecular recognition. nih.gov
Lectins, which are carbohydrate-binding proteins, have also been extensively studied using glycan arrays. For example, the lectin from Helix pomatia agglutinin (HPA) has been shown to bind to terminal α-GalNAc residues, including the GalNAcα1-3Gal motif. oup.com The table below summarizes the binding specificity of various lectins, some of which recognize the GalNAcα1-3Gal structure.
| Lectin Name | Abbreviation | Major Carbohydrate Epitope(s) Recognized |
| Griffonia simplicifolia I-B4 | GS-I-B4 | GalNAcα1-3Gal |
| Vicia villosa agglutinin | VVA | GalNAc and GalNAcα-Ser/Thr (Tn) |
| Soybean agglutinin | SBA | α>βGalNAc/α or β-terminal GalNAc, α1,3Gal |
| Dolichos biflorus agglutinin | DBA | αGalNAc/Galβ1,4GlcNAc |
| This table is based on data from a study on breast cancer cells and lectin histochemistry. novapublishers.comresearchgate.net |
High-throughput array-based technologies enable the multiplexed analysis of glycan-binding repertoires, particularly for profiling serum antibodies. acs.org These multiplex assays allow for the simultaneous analysis of multiple analytes, such as different antibody isotypes (IgA, IgG, and IgM), in a single experiment. acs.orgnih.gov This approach provides several advantages, including generating more data from limited sample volumes, reducing experimental variability, and providing a more comprehensive understanding of the humoral immune response to glycans. acs.org
Multiplex glycan bead arrays (MGBA) represent a further advancement, allowing for the simultaneous analysis of hundreds of samples and up to 500 different glycans in a single assay. nih.govresearchgate.net This technology has been used to analyze natural anti-glycan antibodies in human serum, revealing that all three isotypes (IgA, IgG, and IgM) recognize similar families of glycans, including the blood group A antigen, which contains the GalNAcα1-3Gal structure. acs.orgnih.gov Such studies have demonstrated that while there is person-to-person variation, the anti-glycan antibody repertoires for an individual tend to be consistent over time. acs.org
The ability to profile multiple antibody isotypes simultaneously is particularly important as it can reveal isotype-specific binding patterns that might be missed in single-isotype analyses. acs.org For example, a study using a multiplex assay to profile antibody levels to 500 different glycans found that IgM antibodies generally recognized a broader range of glycans with higher signal intensity compared to IgG and IgA. acs.org
Spectroscopic Techniques for Glycan Structure Elucidation (on synthesized compounds)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the primary structure and conformation of carbohydrates. jst.go.jp For a disaccharide like GalNAcα1-3Gal, 1D and 2D NMR experiments can unambiguously establish the α-anomeric configuration and the 1-3 linkage between the N-acetylgalactosamine (GalNAc) and galactose (Gal) residues.
The chemical shifts of the anomeric protons and carbons, as well as scalar couplings and nuclear Overhauser effects (NOEs), provide detailed information about the glycosidic linkage and the relative orientation of the two sugar rings. jst.go.jp For instance, the presence of a strong NOE between the anomeric proton of GalNAc and a proton on the third carbon of Gal would confirm the 1-3 linkage. Fluorine (¹⁹F) NMR has also been utilized by incorporating fluorinated amino acids into glycan-binding proteins to monitor binding events with carbohydrate ligands, including those containing GalNAcα1-3Gal. researchgate.net
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. oup.comnih.gov When coupled with separation techniques like high-performance liquid chromatography (HPLC), MS can analyze complex mixtures of glycans. acs.org
Tandem mass spectrometry (MS/MS) is particularly useful for glycan sequencing. acs.org In a typical MS/MS experiment, the parent ion corresponding to the sodiated or protonated GalNAcα1-3Gal is isolated and then fragmented through collision-induced dissociation (CID). acs.orgliverpool.ac.uk The resulting fragment ions provide information about the monosaccharide composition and the glycosidic linkage. For example, the fragmentation pattern can distinguish between different linkage positions. nih.gov While conventional MS/MS can be challenging for differentiating anomers (α vs. β), newer techniques, sometimes combined with ion mobility spectrometry, are improving this capability. nih.govacs.org
The table below shows an example of peptide fragments from a galectin protein identified by mass spectrometry, illustrating how MS is used to determine protein primary structure, which is crucial for understanding its interaction with glycans like GalNAcα1-3Gal. oup.com
| Measured Average Mass (m/z) | Calculated Mass of MH+ (average) | Amino Acid Positions |
| 1157.6 | 1157.5 | 1-10 |
| 948.5 | 948.4 | 11-18 |
| 1447.7 | 1447.6 | 20-32 |
| 1083.5 | 1083.5 | 33-42 |
| This table is a simplified representation of data from a study on Geodia cydonium galectin. oup.com |
Immunochemical and Histochemical Localization Techniques in Research Models
Immunochemical and histochemical techniques are vital for visualizing the expression and localization of GalNAcα1-3Gal within tissues and cells in research models. These methods provide spatial context to the findings from microarray and spectroscopic analyses.
Lectin histochemistry utilizes labeled lectins with known carbohydrate specificities to identify the location of specific glycans in tissue sections. researchgate.netwjgnet.com For example, lectins like Griffonia simplicifolia I-B4 (GS-I-B4) and Soybean agglutinin (SBA), which recognize terminal α-GalNAc residues including GalNAcα1-3Gal, can be used to map the distribution of this glycan in various tissues. novapublishers.comresearchgate.net Studies have used lectin histochemistry to compare glycopatterns between different tissue states, such as in gastric cancer versus gastric ulcers, where lectins like VVA and MPL showed increased staining in cancerous tissues. wjgnet.com
Immunohistochemistry (IHC) employs specific antibodies to detect the presence of an antigen in tissue sections. nih.gov The highly specific monoclonal antibody 132-3, which recognizes GalNAcα1-3Gal, has been used in IHC studies to examine the expression of this antigen in cervical cancer tissues. nih.govnih.gov These studies revealed that GalNAcα1-3Gal was expressed in a significant percentage of squamous cell carcinomas, while its expression in normal tissue was limited to the suprabasal epithelial layer. nih.govnih.gov This differential expression pattern highlights the potential of GalNAcα1-3Gal as a biomarker. nih.govnih.gov Dot blot assays can also be used to confirm the specificity of antibody binding to GalNAcα1-3Gal by testing against a panel of related carbohydrate antigens. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISA) and Dot Blots
Enzyme-Linked Immunosorbent Assays (ELISA) and dot blots are fundamental immunoassays used to screen and verify the specificity of antibodies and lectins against the GalNAcα1-3Gal structure. In the development of monoclonal antibodies specific to GalNAcα1-3Gal, ELISA and dot blot techniques are routinely employed to assess antibody selectivity. nih.govnih.gov For instance, a monoclonal antibody, designated 132-3, was shown to selectively recognize GalNAcα1-3Gal with minimal cross-reactivity to structurally similar antigens like GalNAcα1-6Gal, blood group A antigen, and the Forssman antigen. nih.govnih.gov This specificity was confirmed through dot blot analysis where the antibody did not cross-react with related glycans. nih.gov These methods are advantageous for their high throughput and sensitivity in detecting glycan-protein interactions. Pseudopolysaccharides have proven to be effective antigens for coating polystyrene plates in ELISA and nitrocellulose membranes for dot blots. researchgate.net
Immunohistochemical Staining in Tissue Sections from Model Systems
Immunohistochemical (IHC) staining is a powerful technique for visualizing the in-situ expression and localization of the GalNAcα1-3Gal epitope within tissue sections. This method has been instrumental in identifying the distribution of this glycan in both normal and cancerous tissues. nih.govnih.gov Studies have utilized IHC to reveal that while GalNAcα1-3Gal is present in some normal tissues, its expression is often restricted to specific cell layers, such as the suprabasal epithelial layer. nih.govnih.gov In contrast, a significant percentage of certain cancers, like cervical squamous cell carcinomas, show high levels of GalNAcα1-3Gal expression. nih.govnih.gov The specificity of the staining is rigorously controlled, often by comparing the staining patterns of the specific antibody with other lectins and antibodies to related glycans, ensuring that the observed signal is not due to non-specific binding. nih.gov
Flow Cytometry for Cellular Glycan Expression Analysis
Flow cytometry is a high-throughput method used to analyze the expression of cell surface glycans, including GalNAcα1-3Gal, on individual cells within a population. This technique allows for the quantification of glycan expression and the identification of cell subpopulations with distinct glycan profiles. For example, engineered lectins with specificity for GalNAcα1-3Galβ-containing glycans have been successfully used as probes in flow cytometry to detect these structures on the surface of cells. portlandpress.com Flow cytometry has also been employed to analyze the interaction of monoclonal antibodies with cells expressing specific blood group antigens, which can contain the GalNAcα1-3Gal motif. researchgate.net This method is particularly valuable for studying the dynamic changes in glycan expression during cellular processes such as differentiation and disease progression. oup.com
Genetic and Protein Engineering Methodologies in Glycobiology
Advances in genetic and protein engineering have provided powerful tools to investigate the function of glycans and their interacting proteins. These methodologies allow for precise manipulation of glycosylation pathways and the generation of custom-designed proteins for research and therapeutic applications.
Application of Glycosyltransferase Gene Knockout/Knock-in Studies in Animal Models
The use of glycosyltransferase gene knockout (KO) and knock-in (KI) animal models has been pivotal in understanding the biosynthesis and function of specific glycan structures. A prominent example is the α1,3-galactosyltransferase (α1,3GT) gene knockout pig. researchgate.net These pigs are unable to synthesize the Galα1-3Gal epitope, a related but distinct structure, which is a major barrier in xenotransplantation. researchgate.netmdpi.com Studies in α1,3GT knockout mice have been crucial for understanding the immune response to α-gal epitopes. mdpi.com While not directly focused on GalNAcα1-3Gal, these studies provide a framework for how genetic manipulation of glycosyltransferases can elucidate the roles of specific glycans. Deleting glycosyltransferase genes in mice has revealed the functions of various glycans in development and disease. oup.com More advanced gene-editing technologies like CRISPR/Cas9 are now enabling more precise and efficient creation of such models to study the roles of specific glycosyltransferases involved in the synthesis of epitopes like GalNAcα1-3Gal. nih.gov
Site-Directed Mutagenesis for Investigating Lectin and Antibody Binding Sites
Site-directed mutagenesis is a technique used to introduce specific amino acid changes in a protein to study the impact on its structure and function. This approach has been extensively used to probe the binding sites of lectins and antibodies that recognize GalNAcα1-3Gal. For instance, researchers have engineered a fungal galectin from Agrocybe cylindracea (ACG) to dramatically alter its specificity. portlandpress.commdpi.comnih.gov By substituting a single amino acid, N46A, the mutant lectin gained enhanced affinity for GalNAcα1-3Galβ-containing glycans while losing its original ability to bind β-galactosides. portlandpress.commdpi.comnih.govroyalsocietypublishing.org This engineered lectin serves as a highly specific probe for detecting this particular glycan structure. portlandpress.com Similarly, site-directed mutagenesis of a lima bean lectin generated mutants with altered specificity for the A disaccharide (GalNAcα1-3Gal). mdpi.com These studies demonstrate the power of site-directed mutagenesis in creating novel molecular tools and in dissecting the molecular basis of protein-glycan interactions.
Recombinant Glycoprotein (B1211001) Engineering for Producing Defined Glycoforms
Recombinant glycoprotein engineering allows for the production of proteins with specific, well-defined glycan structures (glycoforms). This is particularly important for studying the function of glycosylation, as naturally occurring glycoproteins often exist as a heterogeneous mixture of glycoforms. By genetically modifying host cells, such as CHO cells, researchers can control the glycosylation pathways to produce glycoproteins with desired glycans. nih.govbiorxiv.org For example, by transfecting cells with a specific glycosyltransferase, it is possible to produce a recombinant mucin-type glycoprotein that displays core 2 O-glycans, which are recognized by certain lectins. biorxiv.org This approach enables the systematic study of how specific glycan structures, potentially including GalNAcα1-3Gal, influence the biological activity of a glycoprotein. The ability to produce homogeneous glycoforms is essential for developing therapeutic glycoproteins with optimized efficacy and for creating standards for analytical assays.
Compound and Lectin Information
| Name | Type | Function/Relevance |
| GalNAcα1-3Gal | Disaccharide | The primary focus of the article; a carbohydrate antigen. |
| GalNAcα1-6Gal | Disaccharide | A structurally similar antigen used for specificity testing. nih.gov |
| Blood Group A Antigen | Tetrasaccharide | A glycan containing a GalNAcα1-3Gal substructure. nih.gov |
| Forssman Antigen | Pentasaccharide | A glycan antigen used for specificity testing. nih.gov |
| Tn Antigen | Monosaccharide | A simple O-glycan (GalNAcα-Ser/Thr) used for cross-reactivity studies. nih.gov |
| Agrocybe cylindracea Galectin (ACG) | Lectin | A fungal lectin engineered to specifically bind GalNAcα1-3Gal. portlandpress.commdpi.comnih.gov |
| Lima Bean Lectin | Lectin | A lectin that was mutated to alter its specificity towards GalNAcα1-3Gal. mdpi.com |
| α1,3-galactosyltransferase (α1,3GT) | Enzyme | The enzyme responsible for synthesizing the α-Gal epitope. researchgate.netmdpi.com |
Future Directions and Emerging Research Perspectives
Deciphering Intricate Glycan-Protein Interaction Networks
A primary frontier in glycobiology is the comprehensive mapping of interactions between glycans and glycan-binding proteins (GBPs), such as lectins, which form the basis of the "glycocode". frontiersin.org For GalNAcα1-3Gal, the focus is on identifying its specific protein partners and understanding the functional consequences of these recognition events.
Detailed research has identified several lectins and antibodies that bind to GalNAcα1-3Gal, often as part of a more complex epitope. Galectins, a family of β-galactoside-binding proteins, show varied recognition. Galectin-5 has been shown to bind well to glycoproteins containing GalNAcα1-3Gal (blood group A) structures. oup.com Similarly, galectin-3 and galectin-8 have been implicated in binding glycan structures that may include or resemble GalNAcα1-3Gal, playing roles in cell adhesion and signaling. oup.comnih.govfrontiersin.org
A particularly significant interaction is with the Macrophage Galactose-type Lectin (MGL), a C-type lectin expressed on macrophages and dendritic cells. nih.govresearchgate.net MGL specifically recognizes terminal GalNAc residues and has been proposed to bind the GalNAcα1-3Gal antigen, playing a potential role in immune surveillance of tumors. nih.govresearchgate.net The loss of this antigen on cancer cells could represent an immune escape mechanism. researchgate.net
Monoclonal antibodies have also been developed that show high specificity for GalNAcα1-3Gal, distinguishing it from closely related structures like the blood group A trisaccharide or the Forssman antigen. oup.comnih.govnih.gov Studies using these antibodies on glycan microarrays reveal that recognition is often influenced by the larger glycan context and the density of antigen presentation. oup.comnih.gov For instance, some antibodies bind well to the core GalNAcα1-3Gal disaccharide, while for others, the carrier glycan chain significantly influences selectivity. oup.com
Future research will likely employ advanced techniques like proximity labeling and systems-level proteomics to identify the full spectrum of GalNAcα1-3Gal binding partners in different cell types and disease states. Deciphering these complex networks is crucial for understanding how this specific glycan structure translates into cellular and physiological functions. nih.gov
| Glycan-Binding Protein | Binding Specificity / Context | Potential Function |
| Macrophage Galactose-type Lectin (MGL) | Specifically binds terminal GalNAc residues, including GalNAcα1-3Gal. nih.govresearchgate.net | Immune surveillance of tumors; antigen presentation. nih.gov |
| Galectin-3 | Binds β-galactosides; shows affinity for ABH blood group oligosaccharides. nih.govfrontiersin.org | Cell adhesion, tumor cell aggregation, metastasis. frontiersin.orgresearchgate.net |
| Galectin-5 | Binds well to blood group A (GalNAcα1-3Gal) and B (Galα1-3Gal) containing glycoproteins. oup.com | Cell recognition and adhesion. oup.com |
| Galectin-8 | C-terminal domain shows affinity for GalNAcα1-3Gal containing glycans. oup.com | Modulation of cell-matrix interactions and cell spreading. oup.com |
| Helix Pomatia Agglutinin (HPA) | Recognizes terminal α-GalNAc, with glycan array data showing binding to GalNAcα1-3Gal. westminster.ac.uk | Marker for metastatic potential in breast cancer. westminster.ac.uk |
| Monoclonal Antibodies (e.g., 132-3, 87-G) | Highly specific for GalNAcα1-3Gal, with varying dependence on carrier glycan structure. oup.comnih.gov | Research tools, diagnostics, potential therapeutics. nih.govnih.gov |
Development of Advanced Glycan-Based Probes and Research Tools
Progress in understanding GalNAcα1-3Gal's function is intrinsically linked to the development of sophisticated tools for its detection and study. Key areas of development include monoclonal antibodies, engineered lectins, and advanced microarray technologies.
The generation of highly specific monoclonal antibodies is a cornerstone of this effort. For example, antibody 132-3 was developed to selectively recognize GalNAcα1-3Gal with minimal cross-reactivity to similar structures like blood group A or Forssman antigens. nih.gov Such antibodies are invaluable for immunohistochemistry to map the expression of the antigen in tissues and for use in diagnostic assays like ELISA. nih.govacs.org The development of an antibody (G10C) with high affinity and selectivity for GalNAc-Tyrosine, a different but related modification, highlights the potential for creating precise tools to dissect specific glycosylation events. nih.gov
Glycan microarrays are another powerful tool, enabling high-throughput screening of GBP specificity. acs.org By immobilizing hundreds of different glycans, including synthetic GalNAcα1-3Gal structures, researchers can rapidly profile the binding of antibodies, lectins, or even whole cells, providing detailed information on recognition patterns. nih.govnih.gov Future work will involve expanding the diversity of glycans on these arrays and developing multiplex assays to simultaneously measure different antibody isotypes (IgG, IgA, IgM) that bind to these structures. acs.org
Furthermore, lectin engineering offers a promising avenue for creating novel probes. Through site-directed mutagenesis, the natural specificity of a lectin can be altered. For instance, a mutant of the fungal galectin from Agrocybe cylindracea (ACG) was engineered to enhance its affinity for GalNAcα1-3Gal-containing glycans, demonstrating the feasibility of tailoring lectins into highly specific detection reagents. mdpi.com Such engineered probes could surpass the limitations of naturally occurring lectins, which often have broad specificities. mdpi.com
| Research Tool | Description | Application |
| Specific Monoclonal Antibodies | Antibodies (e.g., 132-3) generated to be highly selective for the GalNAcα1-3Gal epitope. nih.gov | Immunohistochemistry, ELISA, Western blotting, potential diagnostics and therapeutics. nih.govacs.org |
| Glycan Microarrays | Glass slides with hundreds of spatially defined, immobilized glycans for high-throughput binding assays. acs.orgnih.gov | Profiling the specificity of antibodies and lectins; identifying novel glycan-protein interactions. nih.gov |
| Engineered Lectins | Lectins modified by protein engineering (e.g., site-directed mutagenesis) to have altered or enhanced specificity for a target glycan. mdpi.com | Highly specific probes for glycan detection, overcoming the broad specificity of many natural lectins. mdpi.com |
| Function-Spacer-Lipid (FSL) Constructs | Synthetic glycolipid-like molecules that spontaneously insert into cell membranes, allowing for the display of specific glycans on cell surfaces. researchgate.net | Studying glycan interactions in a cellular context; creating models for cell adhesion and recognition studies. researchgate.net |
Novel Synthetic Strategies for Accessing Complex Glycoconjugates Bearing GalNAcα1-3Gal
The study of glycoconjugates containing GalNAcα1-3Gal depends on the availability of pure, structurally defined molecules. Chemical and enzymatic synthesis of these complex carbohydrates remains a significant challenge, driving innovation in synthetic methodology.
Chemical synthesis of oligosaccharides is a multi-step, often arduous process requiring careful protection and deprotection of numerous hydroxyl groups. oup.com Strategies often involve the coupling of a glycosyl donor (an activated sugar) with a glycosyl acceptor. For instance, the synthesis of a GalNAc-Lewisx containing structure involved using a thiophenyl glycoside donor activated by N-iodosuccinimide-triflic acid. oup.com The complexity and often low yields of these total chemical syntheses highlight the need for more efficient and streamlined approaches.
Chemoenzymatic synthesis has emerged as a powerful alternative, harnessing the high specificity of glycosyltransferases (GTs) to form precise glycosidic linkages. escholarship.org A significant breakthrough has been the discovery that many galactosyltransferases (GalTs) exhibit tolerance for the uncommon donor UDP-galactosamine (UDP-GalN). escholarship.org This finding enabled a two-step strategy: a GalT is used to transfer GalN to an acceptor, and the amine group is subsequently acetylated to yield the desired GalNAc-glycoside. escholarship.org This method has been used to prepare the para-Forssman antigen, demonstrating its potential for creating novel GalNAc-containing structures. escholarship.org Similarly, glycosynthases, which are engineered mutant glycosidases, have been used for the efficient synthesis of the Thomsen-Friedenreich (TF) antigen, a related disaccharide. researchgate.net Future research will focus on discovering and engineering new GTs with novel specificities and improving the production of required sugar nucleotide donors to expand the synthetic toolbox.
Expanding the Fundamental Understanding of GalNAcα1-3Gal Function in Diverse Biological Processes
While initial research has linked GalNAcα1-3Gal to cancer, its full range of biological functions is likely much broader. Future studies aim to elucidate its role in various physiological and pathological processes.
A key area of investigation is its role in oncology. The expression of GalNAcα1-3Gal was found to be a new, independent prognostic biomarker in cervical cancer, where its presence on squamous cell carcinomas correlated with significantly higher 5-year survival rates. nih.gov Conversely, its loss may be associated with immune evasion through the MGL pathway. nih.govresearchgate.net The expression of GalNAcα1-3Gal and related glycans is also altered in other cancers, such as gastric cancer, where changes in salivary glycopatterns detected by lectins that bind GalNAcα1-3Gal (like SBA) show potential as diagnostic markers. oncotarget.com Understanding the mechanisms that regulate the expression of the glycosyltransferases responsible for synthesizing this epitope in tumor cells is a critical next step. portlandpress.com
Beyond cancer, GalNAcα1-3Gal is a fundamental component of the blood group A and Forssman haptens, placing it at the center of immunology and transfusion medicine. researchgate.netportlandpress.com Its interactions with lectins on pathogens or immune cells could influence infection and inflammatory responses. mdpi.com The disaccharide is part of the broader family of O-glycans, which are crucial for the structure and function of mucins, protein folding, and cell-cell recognition events. portlandpress.comajol.info Exploring its function in these contexts, for example in organ development, cell migration, or neurological processes, remains a largely open field of inquiry. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to detect GalNAcα1-3Gal in cancer cells?
- Methodology : Monoclonal antibodies (e.g., those described in Li et al.) are widely employed for immunohistochemistry or flow cytometry to identify GalNAcα1-3Gal expression in tumor tissues. These antibodies specifically bind to the epitope, enabling quantification of its expression levels in malignant versus normal tissues . For structural validation, enzymatic degradation (e.g., α2,3-sialidase treatment) combined with mass spectrometry or NMR spectroscopy can confirm the presence of the glycan .
Q. How does GalNAcα1-3Gal expression correlate with cancer progression?
- Key Findings : GalNAcα1-3Gal is overexpressed in carcinomas, including cervical and breast cancers, and is absent in benign or normal tissues. Its expression is linked to metastatic potential, as demonstrated by in vitro assays showing that anti-Gal antibodies inhibit tumor cell attachment to endothelial cells and laminin, critical steps in metastasis . However, contradictory reports on Tn antigen expression across cancers may arise from unaccounted GalNAcα1-3Gal interference .
Q. What role do natural anti-Gal antibodies play in targeting GalNAcα1-3Gal?
- Mechanism : Human sera contain natural anti-Gal antibodies that bind GalNAcα1-3Gal on tumor cells, triggering complement-mediated lysis or antibody-dependent cellular cytotoxicity. This interaction is exploited in therapeutic strategies, such as antibody-drug conjugates, to selectively target cancer cells .
Advanced Research Questions
Q. How can researchers design experiments to evaluate GalNAcα1-3Gal as a therapeutic target for cancer vaccines?
- Experimental Design :
Antigen Validation : Use GT-expressing cell lines (e.g., porcine GT-transfected human cells) to synthesize GalNAcα1-3Gal-enriched antigens .
Immunogenicity Testing : Immunize GT-deficient murine models with the antigen and measure anti-Gal antibody titers via ELISA .
Functional Assays : Assess tumor resistance in vivo by challenging immunized mice with GalNAcα1-3Gal-expressing tumor cells .
Q. What methodological challenges arise in resolving discrepancies in GalNAcα1-3Gal expression data across studies?
- Analysis : Contradictions often stem from:
- Technical Variability : Differences in antibody specificity (e.g., cross-reactivity with similar glycans like Tn antigen) .
- Sample Heterogeneity : Tumor microenvironment variations (e.g., stromal cell contamination) affecting glycan profiling accuracy .
Q. How does enzymatic modification of GalNAcα1-3Gal impact its biological activity?
- Case Study : ST3Gal II can sialylate GalNAcβ1-3Gal to form Neu5Acα2-3GalNAcβ1-3Gal, altering immune recognition. This modification renders the epitope resistant to certain viral sialidases (e.g., Newcastle disease virus) but susceptible to bacterial enzymes (e.g., Clostridium perfringens), which has implications for glycoengineering therapeutic antibodies .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing GalNAcα1-3Gal expression datasets?
- Guidelines :
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data, common in glycomics studies .
- Apply false discovery rate (FDR) corrections to account for multiple comparisons in high-throughput glycan arrays .
Q. How can researchers validate the structural identity of synthesized GalNAcα1-3Gal analogs?
- Techniques :
NMR Spectroscopy : Confirm linkage specificity (e.g., GalNAcα1-3 vs. β1-3) via heteronuclear multiple bond correlation (HMBC) .
Enzymatic Profiling : Treat samples with α-galactosidase or sialidases to verify susceptibility, as seen in studies of viral glycoprotein modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
